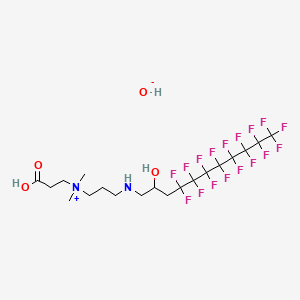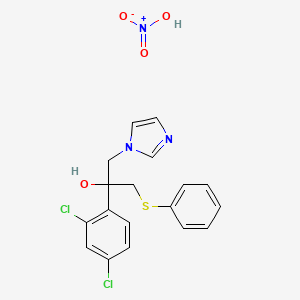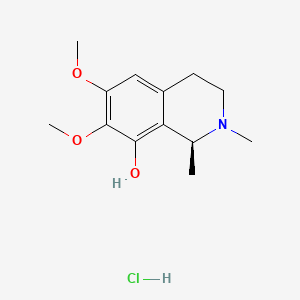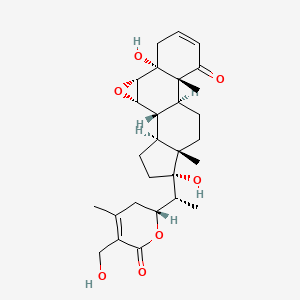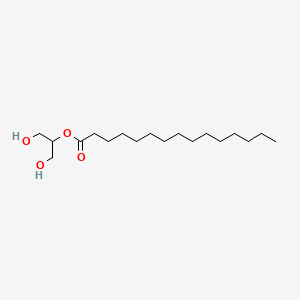
Zinc lauroyl aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc lauroyl aspartate is a compound formed by the combination of zinc, lauric acid, and aspartic acid. It is often used in cosmetic and personal care products due to its beneficial properties for skin health. The compound is known for its ability to act as a skin conditioning agent, providing moisturizing and soothing effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc lauroyl aspartate typically involves the reaction of zinc salts with lauroyl aspartate. The process begins with the preparation of lauroyl aspartate by reacting lauric acid with aspartic acid under controlled conditions. This intermediate product is then reacted with a zinc salt, such as zinc chloride, to form this compound. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the necessary volumes of reactants. The process is optimized for efficiency, with careful control of reaction parameters to ensure consistent quality. The final product is typically purified through filtration and drying processes to obtain a high-purity compound suitable for use in cosmetic formulations.
Chemical Reactions Analysis
Types of Reactions
Zinc lauroyl aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the zinc ion’s oxidation state, potentially altering the compound’s properties.
Substitution: Substitution reactions can occur, where other functional groups replace the lauroyl or aspartate moieties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may produce oxidized this compound derivatives, while substitution reactions can yield compounds with different functional groups attached to the zinc center.
Scientific Research Applications
Zinc lauroyl aspartate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving zinc coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in wound healing and skin care formulations.
Industry: this compound is used in the formulation of cosmetics and personal care products, where it acts as a skin conditioning agent.
Mechanism of Action
The mechanism of action of zinc lauroyl aspartate involves its interaction with skin cells and tissues. The zinc ion plays a crucial role in various biochemical pathways, including those involved in cell proliferation, differentiation, and repair. The lauroyl and aspartate components contribute to the compound’s moisturizing and soothing effects by enhancing skin barrier function and reducing inflammation. The molecular targets include zinc-dependent enzymes and proteins involved in skin health and repair processes.
Comparison with Similar Compounds
Similar Compounds
Zinc aspartate: A compound formed by zinc and aspartic acid, known for its use as a dietary supplement and in medical applications.
Zinc laurate: A compound formed by zinc and lauric acid, used in various industrial applications, including as a lubricant and stabilizer.
Uniqueness
Zinc lauroyl aspartate is unique due to its combination of lauric acid and aspartic acid with zinc, providing a synergistic effect that enhances its skin conditioning properties. Unlike zinc aspartate and zinc laurate, this compound offers both moisturizing and anti-inflammatory benefits, making it particularly valuable in cosmetic and personal care formulations.
Properties
CAS No. |
899426-42-7 |
|---|---|
Molecular Formula |
C32H56N2O10Zn |
Molecular Weight |
694.2 g/mol |
IUPAC Name |
zinc;(2S)-2-(dodecanoylamino)butanedioate;hydron |
InChI |
InChI=1S/2C16H29NO5.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;/h2*13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);/q;;+2/p-2/t2*13-;/m00./s1 |
InChI Key |
YDLIIQNHXUAITG-DHHADUQMSA-L |
Isomeric SMILES |
[H+].[H+].CCCCCCCCCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].CCCCCCCCCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Zn+2] |
Canonical SMILES |
[H+].[H+].CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




